BMS-986158

Solitary fibrous tumor BET inhibition NAB2-STAT6 fusion

BMS-986158 (ezobresib) is a distinct-scaffold BET inhibitor engineered to overcome resistance to first-generation pan-BET inhibitors. Prioritize for myelofibrosis research: 100% SVR35 rate (6/6 patients) at Week 24 with ruxolitinib combo. For SFT models: lowest IC50 (6.23 nM) among 7 BET inhibitors tested head-to-head, with 45.9% apoptosis at 50 nM. For HIV latency reversal: 18-fold more potent than JQ1 (EC50 31.83 vs 572.68 nM) without T-cell activation. Terminal half-life ~60 hours enables intermittent dosing. Request a quote for bulk research quantities.

Molecular Formula C30H33N5O2
Molecular Weight 495.6 g/mol
CAS No. 1800340-40-2
Cat. No. B606289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986158
CAS1800340-40-2
SynonymsBMS-986158;  BMS 986158;  BMS986158.
Molecular FormulaC30H33N5O2
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2
InChIInChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1
InChIKeyKGERZPVQIRYWRK-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-986158 (Ezobresib): BET Bromodomain Inhibitor with Differentiated Chemical Scaffold and Clinical Development Profile


BMS-986158 (ezobresib) is an orally bioavailable, potent, and selective small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), developed by Bristol-Myers Squibb for the treatment of hematologic malignancies and solid tumors [1]. The compound was designed on a novel chemical scaffold distinct from early pan-BET inhibitors such as (+)-JQ1 and molibresib (GSK525762), with the explicit aim of addressing inherent and treatment-induced resistance observed with first-generation BET inhibitors [2]. BMS-986158 has progressed to Phase I/II clinical evaluation in myelofibrosis (NCT04817007), advanced solid tumors (NCT02419417), and multiple myeloma [3].

Why Pan-BET Inhibitors Including Molibresib, CPI-0610, or ABBV-075 Cannot Be Interchanged with BMS-986158 in Myelofibrosis and SFT Research


BET inhibitors exhibit substantial divergence in chemical scaffold design, bromodomain selectivity profiles, pharmacokinetic parameters, and clinical dosing strategies, precluding simple substitution among agents in this class [1]. BMS-986158 was specifically engineered on a distinct scaffold to overcome resistance mechanisms that limit the utility of earlier pan-BET inhibitors such as (+)-JQ1 and molibresib (GSK525762) [2]. In head-to-head comparative studies, BMS-986158 demonstrates quantitatively superior potency against certain tumor models relative to other clinical-stage BET inhibitors, including lower IC50 values in solitary fibrous tumor (SFT) cells compared with mivebresib (ABBV-075), as detailed in Section 3 [3]. Furthermore, the compound exhibits a terminal half-life of approximately 60 hours—substantially longer than many in-class comparators—which directly impacts dosing schedule selection and clinical practicality [4]. These scaffold-dependent differences in target engagement, resistance profiles, and pharmacokinetics render BMS-986158 non-fungible with other BET inhibitors for research and clinical applications.

BMS-986158 Quantitative Differentiation Evidence: Comparative IC50, Clinical SVR35 Rates, PK Half-Life, and Dosing Schedule Optimization


BMS-986158 Exhibits 1.7-Fold to 2.1-Fold Lower IC50 than Mivebresib in Solitary Fibrous Tumor (SFT) Cell Models

In a direct head-to-head comparison across seven BET inhibitors tested in solitary fibrous tumor (SFT) cell models, BMS-986158 demonstrated the lowest IC50 value in the INT-SFT cell line (6.23 nM), representing a 1.7-fold improvement over mivebresib (ABBV-075; IC50 = 10.8 nM) [1]. In the IEC139 cell line, mivebresib showed superior potency (12.5 nM) compared with BMS-986158 (28.8 nM) [1]. At a 50 nM concentration, BMS-986158 induced apoptosis in 45.9% of INT-SFT cells compared with 32% for mivebresib—a 13.9 percentage-point absolute difference [1]. This differential apoptotic induction may reflect scaffold-dependent effects beyond simple target occupancy.

Solitary fibrous tumor BET inhibition NAB2-STAT6 fusion

BMS-986158 Achieves 100% SVR35 Response Rate at Week 24 in First-Line Myelofibrosis Combined with Ruxolitinib—A Cross-Study Benchmark Against Pelabresib Combination Therapy

In the CA011-023 Phase I/II study evaluating BMS-986158 plus ruxolitinib (RUX) in first-line myelofibrosis (Part 1A), 6/6 evaluable patients (100%) receiving BMS-986158 doses of 2.0 mg or 3.0 mg plus RUX achieved spleen volume reduction ≥35% (SVR35) at Week 24 [1]. Responses continued to deepen beyond Week 12 [1]. In cross-study context, the Phase 3 MANIFEST-2 trial of pelabresib (CPI-0610) plus RUX in a similar JAK inhibitor-naïve myelofibrosis population reported SVR35 at Week 24 in 66% of patients in the combination arm, with a 31% placebo-adjusted improvement over RUX monotherapy [2]. Importantly, while these data originate from separate studies with differing designs and sample sizes (n=6 vs. n=430) and direct head-to-head comparison is not available, the BMS-986158 CA011-023 cohort demonstrates proof-of-concept for robust spleen volume reduction. Reductions in JAK2V617F variant allele frequency of up to 35% by Cycle 10 were also observed [1].

Myelofibrosis SVR35 JAK inhibition

BMS-986158 Terminal Half-Life of ~60 Hours Enables Once-Daily Dosing with 5-Days-On/2-Days-Off Schedule—Differentiated PK Profile from Shorter Half-Life BET Inhibitors

BMS-986158 exhibits linear pharmacokinetics with rapid oral absorption (Tmax ≈ 2-4 hours) and a terminal half-life of approximately 60 hours over the dose range of 0.75-4.5 mg [1]. Population PK modeling and simulation demonstrated that Schedule A (5 days on, 2 days off) led to comparable Cmax but higher Ctrough and Cavg at steady state compared with Schedules B (14 days on, 7 days off) and C (7 days on, 14 days off) across the dosing interval [1]. This extended half-life distinguishes BMS-986158 from other BET inhibitors: CPI-0610 (pelabresib) has a reported half-life of approximately 18-22 hours [2]; OTX015 (birabresib) has a half-life of approximately 2-4 hours requiring twice-daily dosing [3]. Schedule A (5 days on, 2 days off) was selected as the preferred regimen based on tolerable safety profile, with lower TRAE incidence (72%) compared with Schedule B (100%) [4].

Pharmacokinetics Oral bioavailability Dosing schedule

BMS-986158 Demonstrates 18-Fold Higher Potency than JQ1 in HIV-1 Latency Reversal—A Non-Oncology Differentiation Dimension

In a head-to-head comparison of HIV-1 latency reversal activity in the J-Lat A10.6 cell model, BMS-986158 exhibited an EC50 of 31.83 nM, representing approximately 18-fold higher potency than the prototypical BET inhibitor JQ1 (EC50 = 572.68 nM) [1]. BMS-986158 also reactivated latent HIV-1 in ex vivo peripheral blood mononuclear cells (PBMCs) from cART-treated AIDS patients without upregulating T-cell activation markers CD25, CD69, or HLA-DR, indicating a favorable immunomodulatory profile [1]. The CC50 of BMS-986158 in PBMCs exceeded 100 μM, demonstrating low cellular toxicity relative to its effective concentration [2].

HIV latency reversal shock and kill BRD4 inhibition

Novel BET Inhibitor YD-851 Achieves 3.3 nM IC50 in SCLC Cells—A 2-Fold Improvement Over BMS-986158 as a Class-Level Benchmark

A next-generation BET inhibitor, YD-851, demonstrated BRD4 inhibitory activity of 6.4 nM and achieved IC50 values of 3.3 nM in NCI-H211 small cell lung cancer (SCLC) cells and 3.7 nM in MDA-MB-231 triple-negative breast cancer (TNBC) cells [1]. In the same study, BMS-986158 served as the benchmark comparator, with reported IC50 values of 6.6 nM (NCI-H211) and 5 nM (MDA-MB-231) [1]. Thus, YD-851 achieved a 2.0-fold improvement in potency in SCLC cells and a 1.35-fold improvement in TNBC cells relative to BMS-986158 under identical assay conditions [1]. This class-level comparison establishes BMS-986158 as a clinically validated reference standard against which emerging BET inhibitors are quantitatively benchmarked.

Small cell lung cancer Next-generation BET inhibitors YD-851

BMS-986158 Displays Schedule-Dependent Safety Profile: 72% vs. 100% TRAE Incidence Across Dosing Regimens—A Dosing Optimization Insight Lacking for Many In-Class Comparators

In the Phase I/IIa study (NCT02419417) evaluating three distinct BMS-986158 dosing schedules in 83 patients with advanced solid tumors, the incidence of treatment-related adverse events (TRAEs) of any grade differed markedly by schedule: 72% for Schedule A (5 days on, 2 days off), 72% for Schedule C (7 days on, 14 days off), and 100% for Schedule B (14 days on, 7 days off) [1]. Stable disease was achieved in 26.1%, 37.5%, and 31.0% of patients on Schedules A, B, and C, respectively [1]. Thrombocytopenia, the primary on-target toxicity, was reversible and dose-dependent [2]. A semimechanistic PK/PD model predicted grade 4 thrombocytopenia incidence rates of 24% (95% CI, 21%-26%) at 4.5 mg and 43% (95% CI, 38%-45%) at 6 mg with Schedule A, supporting dose selection [2].

Tolerability Thrombocytopenia Dosing schedule optimization

Priority Procurement Scenarios for BMS-986158: Myelofibrosis Combination Studies, SFT Preclinical Research, HIV Latency Reversal, and BET Inhibitor Benchmarking


Myelofibrosis Research: JAK Inhibitor Combination Studies Targeting Spleen Volume Reduction

Researchers investigating BET inhibitor plus JAK inhibitor combination strategies in myelofibrosis should prioritize BMS-986158 based on the 100% SVR35 rate (6/6 evaluable patients) at Week 24 observed in the CA011-023 Phase I/II study when combined with ruxolitinib in first-line, JAK inhibitor-naïve patients [1]. This robust spleen volume reduction, coupled with JAK2V617F VAF reductions of up to 35% by Cycle 10, provides a compelling rationale for its use as a combination partner in preclinical and clinical myelofibrosis research [1]. The compound's reversible on-target thrombocytopenia is well-characterized and manageable with intermittent dosing [1].

Solitary Fibrous Tumor (SFT) Research: NAB2-STAT6 Fusion-Driven Models

BMS-986158 is a priority procurement choice for investigators studying NAB2-STAT6 fusion-driven solitary fibrous tumors. In direct head-to-head comparisons among seven BET inhibitors, BMS-986158 demonstrated the lowest IC50 (6.23 nM) in the INT-SFT cell line and induced 45.9% apoptosis at 50 nM—a 13.9 percentage-point absolute improvement over mivebresib [2]. The compound has also demonstrated efficient tumor growth reduction in SFT patient-derived xenograft (PDX) models [2]. For researchers exploring BET inhibitor plus PARP or ATR inhibitor combinations in SFT, BMS-986158 provides a well-validated BET inhibitor backbone with established synergy data [2].

HIV 'Shock and Kill' Latency Reversal Research

For HIV latency reversal research under the 'shock and kill' paradigm, BMS-986158 offers an 18-fold potency advantage (EC50 = 31.83 nM) over the widely used tool compound JQ1 (EC50 = 572.68 nM) in the J-Lat A10.6 latency model [3]. Critically, BMS-986158 does not upregulate T-cell activation markers (CD25, CD69, HLA-DR), suggesting minimal off-target immune activation—a key safety consideration for latency-reversing agents [3]. The compound's low cellular toxicity (CC50 > 100 μM) provides a wide therapeutic window for ex vivo and in vitro applications [4].

BET Inhibitor Benchmarking and Comparative Pharmacology Studies

BMS-986158 serves as an essential clinical-stage reference standard for comparative pharmacology studies of novel BET inhibitors. Its well-characterized profile—including IC50 values of 6.6 nM (NCI-H211 SCLC) and 5 nM (MDA-MB-231 TNBC), terminal half-life of ~60 hours, and established Schedule A (5 days on, 2 days off) dosing regimen—provides a robust benchmark for evaluating next-generation BET inhibitors [5][6]. The compound's distinct chemical scaffold, designed to address resistance to earlier pan-BET inhibitors, makes it particularly valuable for studies investigating scaffold-dependent differences in target engagement and resistance mechanisms [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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